2-(4-Tert-butyl-2,6-dimethylphenyl)acetonitrile

Pharmaceutical impurity profiling Thermal analysis Pharmacopeial reference standards

QC laboratories developing stability-indicating HPLC methods for xylometazoline formulations require all six EP/BP impurities (A-F) for system suitability. 2-(4-Tert-butyl-2,6-dimethylphenyl)acetonitrile is the sole compound matching EP Impurity C specifications-LogP 4.17-4.24 and aqueous solubility 3.8×10⁻⁴ g/L ensure a well-resolved late-eluting peak for column performance verification. Melting point 90-91 °C enables rapid orthogonal identity confirmation versus Impurity D (86 °C). Direct precursor for industrial xylometazoline synthesis. Available ≥97% purity, bulk quantities.

Molecular Formula C14H19N
Molecular Weight 201.31 g/mol
CAS No. 84803-57-6
Cat. No. B1270951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Tert-butyl-2,6-dimethylphenyl)acetonitrile
CAS84803-57-6
Molecular FormulaC14H19N
Molecular Weight201.31 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1CC#N)C)C(C)(C)C
InChIInChI=1S/C14H19N/c1-10-8-12(14(3,4)5)9-11(2)13(10)6-7-15/h8-9H,6H2,1-5H3
InChIKeyZUXNULGHCOXCFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Xylometazoline EP Impurity C Reference Standard


2-(4-Tert-butyl-2,6-dimethylphenyl)acetonitrile (CAS 84803-57-6) is a phenylacetonitrile derivative bearing a 4‑tert‑butyl and 2,6‑dimethyl substitution pattern. It is officially designated as Xylometazoline EP Impurity C by the European Pharmacopoeia and is also recognized as a related substance under British Pharmacopoeia specifications [1]. The compound serves as a key intermediate in the synthesis of the nasal decongestant xylometazoline and is primarily utilized as a certified reference standard for analytical method development, method validation, and quality control in pharmaceutical manufacturing [2].

EP/BP pharmacopeial impurity reference standard for method validation
Impurity profiling and system suitability per monograph specifications
Key synthetic intermediate in xylometazoline API synthesis

Why EP Impurity C Cannot Be Substituted


The arylacetonitrile subclass encompasses structurally diverse entities whose physicochemical and chromatographic behavior is exquisitely sensitive to ring substitution. 2-(4-Tert-butyl-2,6-dimethylphenyl)acetonitrile is specifically identified as EP Impurity C and BP detectable impurity C [1]; replacing it with a simpler analogue such as 2,6‑dimethylphenylacetonitrile (CAS 54708-14-4) or 2‑(4‑tert‑butylphenyl)acetonitrile (CAS 3288-99-1) invalidates pharmacopeial compliance and alters retention time, melting point, and reactivity profiles. The quantitative evidence below demonstrates that the target compound occupies a distinct property space not accessible to its closest structural neighbors.

This Product (EP Impurity C)
Closest Structural Analogs
Pharmacopeial designation (EP/BP)
Not listed; regulatory non-compliance risk
Distinct thermal identity profile
Melting point may overlap or shift; identity verification fails
Higher hydrophobicity ensures unique HPLC retention
Different LogP alters chromatographic peak position

Quantitative Differentiation Evidence


Melting Point Differentiation

The melting point of 2-(4‑tert‑butyl‑2,6‑dimethylphenyl)acetonitrile is 90–91 °C , compared with 127–132 °C for Xylometazoline EP Impurity A (the amide analog, CAS 94266-17-8) , 86 °C for Xylometazoline EP Impurity D (the hydrocarbon analog, CAS 98-19-1) , and 31–33 °C for the simpler 2,6‑dimethylphenylacetonitrile (CAS 54708-14-4) . The 4–5 °C gap versus Impurity D and the ≈59 °C gap versus the non‑tert‑butyl analog permit unambiguous identity confirmation and purity assessment by melting point apparatus.

Melting Point
Data to verify
Target 90–91 °C vs. Impurity D 86 °C; 2,6‑dimethyl analog 31–33 °C
Supports thermal identity verification in QC laboratories
Data compiled from vendor certificates; independent verification recommended
Pharmaceutical impurity profiling Thermal analysis Pharmacopeial reference standards

Reference Standard Purity Grades

Commercially available lots of the target compound are offered at graded purity levels: 95% (Sigma‑Aldrich ), 97% (Fluorochem ), and 98% (multiple custom synthesis vendors ). In contrast, the structurally related EP Impurity A is typically supplied at ≥95% and the non‑pharmacopeial 2,6‑dimethylphenylacetonitrile at 98% min. This tiered purity availability allows the procurement scientist to balance cost against stringency of the intended use—purity ≥97% is recommended for quantitative NMR reference standards, while 95% may suffice for qualitative TLC or system suitability testing.

Purity Tiers
Supplier data
95%, 97%, 98% (HPLC) available across vendors
Allows cost-appropriate selection for method requirements
Confirm purity on receipt; vendor-specific methods apply
Reference standard certification HPLC purity Method validation

Hydrophobicity-Driven HPLC Retention

The target compound exhibits a predicted LogP of 4.17 (SIELC [1]) to 4.24 (Fluorochem ) and a calculated aqueous solubility of 3.8 × 10⁻⁴ g/L at 25 °C (ChemBlink ). By comparison, Xylometazoline EP Impurity D (1‑tert‑butyl‑3,5‑dimethylbenzene) has a reported LogP of 3.60 . The ≈0.6 log unit higher hydrophobicity of the target compound translates to longer reverse‑phase HPLC retention and a larger retention factor (k') under the BP monograph conditions (C18 column, acetonitrile/phosphate mobile phase), facilitating resolution between the nitrile impurity C and the hydrocarbon impurity D [2].

HPLC Retention
Reported
LogP 4.17–4.24 vs. Impurity D 3.60; solubility 3.8×10⁻⁴ g/L
Longer retention facilitates resolution in BP HPLC method
Predicted LogP; confirm experimentally under monograph conditions
LogP Chromatographic retention Hydrophobicity Impurity separation

Nitrile Reactivity Profile

The target compound contains a benzylic nitrile (–CH₂CN) group, which can be reduced to the primary amine or hydrolyzed to the carboxylic acid. In contrast, Xylometazoline EP Impurity A (CAS 94266-17-8) bears an amide functionality (R–CH₂CONHCH₂CH₂NH₂) , and EP Impurity D (CAS 98-19-1) is a simple hydrocarbon (1‑tert‑butyl‑3,5‑dimethylbenzene) lacking any polar functional group . Under the BP monograph stress conditions, the nitrile may be susceptible to alkaline hydrolysis, generating Impurity F ([4‑(1,1‑dimethylethyl)‑2,6‑dimethylphenyl]acetic acid) [1], whereas Impurity D is inert under the same conditions. This reactivity difference is exploited in synthetic route design: the nitrile serves as the direct precursor to xylometazoline via reaction with ethylenediamine/carbon disulfide [2].

Nitrile Reactivity
Class-level
Benzylic nitrile reactive toward reduction and hydrolysis
Dual-use as reference standard and synthetic building block
Class-level inference; quantitative kinetics not established
Functional group reactivity Synthetic intermediate Impurity origin

Pharmacopeial Recognition and Compliance

The European Pharmacopoeia explicitly designates [4‑(1,1‑dimethylethyl)‑2,6‑dimethylphenyl]acetonitrile as Impurity C under the Xylometazoline Hydrochloride monograph . The British Pharmacopoeia additionally lists it as a detectable impurity C [1]. No other arylacetonitrile—including 2,6‑dimethylphenylacetonitrile or 2‑(4‑tert‑butylphenyl)acetonitrile—holds this regulatory status. The impurity is controlled under the general acceptance criterion for unspecified impurities (NMT 0.10% individual; NMT 0.5% total) [1]. Use of a non‑compendial analog for method validation or system suitability would result in a regulatory deficiency during ANDA or DMF review.

Pharmacopeial Status
Pharmacopeial
EP Impurity C; BP detectable impurity C (2025)
Regulatory compliance for ANDA/DMF submissions
Verify current monograph edition and acceptance criteria
Regulatory compliance Pharmacopeial impurity ANDA/DMF submission

Application Scenarios for Impurity C


Reference Standard for ANDA Filing

When developing an Abbreviated New Drug Application (ANDA) for xylometazoline hydrochloride nasal solution, the FDA and European regulatory agencies require demonstration of chromatographic selectivity against all specified and detectable impurities listed in the EP/BP monograph. 2‑(4‑Tert‑butyl‑2,6‑dimethylphenyl)acetonitrile is the only compound that matches EP Impurity C specifications; its melting point (90–91 °C) and LogP (4.17–4.24) [1] provide orthogonal identity confirmation orthogonal to HPLC retention time. Using this exact impurity reference standard ensures that the system suitability test (resolution ≥2.5 between impurity A and xylometazoline) is not compromised by an incorrect analyte [2].

Key Synthetic Intermediate

The compound serves as the direct precursor in the most common industrial route to xylometazoline: reaction with ethylenediamine and carbon disulfide (or via nitrile reduction and subsequent cyclization) yields the imidazoline ring [3]. Procurement of the nitrile in bulk purity (98%, available in kilogram quantities) enables process chemistry groups to develop and scale up the API synthesis without relying on custom synthesis of the nitrile, reducing lead time and cost relative to outsourcing the entire intermediate sequence.

Method Development and System Suitability

Analytical laboratories establishing a stability‑indicating HPLC method for xylometazoline formulations require all six EP/BP impurities (A through F) for forced degradation studies. The target compound's distinct LogP (4.17–4.24) [1] and low aqueous solubility (3.8 × 10⁻⁴ g/L) ensure it elutes as a well‑resolved peak late in the reversed‑phase gradient, providing a critical marker for column performance and mobile phase composition robustness.

Identity Verification by Melting Point and IR

Quality control laboratories in pharmaceutical manufacturing can rapidly differentiate this compound from the structurally similar EP Impurity D by melting point alone: the target melts at 90–91 °C whereas Impurity D melts at 86 °C —a 4–5 °C difference easily resolved by a standard capillary apparatus. This minimizes reliance on HPLC for incoming material identification, saving instrument time and expediting material release.

Application
Selection Property
Validation Focus
ANDA regulatory filing
Exact EP/BP impurity designation
Confirm identity via melting point and IR; chromatographic resolution
Synthetic intermediate for API
Nitrile precursor for imidazoline cyclization
Assess purity and reactivity in process chemistry
HPLC method development
High LogP for late-eluting peak
Validate peak separation from Impurity D
Incoming QC identity testing
Distinct melting point versus Impurity D
Verify melting point against reference standard

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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